2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid
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Overview
Description
2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O4. This compound is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a methoxymethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the palladium-catalyzed borylation of 2,3-difluoro-4-(methoxymethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction mixture is heated to promote the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol and a base like potassium carbonate .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Industry: Applied in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the fluorine substituents.
2,3-Difluoro-4-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2,3-Difluoro-4-(methoxymethoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and the methoxymethoxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. These substituents can enhance the stability of the boronic acid and improve the efficiency of the reaction .
Properties
IUPAC Name |
[2,3-difluoro-4-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(9(12)13)7(10)8(6)11/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVVGBVIFTNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCOC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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